molecular formula C15H10O10S B1256322 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate

2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate

Cat. No.: B1256322
M. Wt: 382.3 g/mol
InChI Key: OSCLBBUATYLBQA-UHFFFAOYSA-N
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Description

Quercetin 3’-O-sulfate is a sulfate conjugate of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and beverages. This compound is a plasma human metabolite of quercetin and plays a significant role in the biological activities attributed to quercetin. It is known for its antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quercetin 3’-O-sulfate can be synthesized using arylsulfotransferase from Desulfitobacterium hafniense. This enzyme catalyzes the transfer of a sulfate group to quercetin, resulting in the formation of quercetin 3’-O-sulfate. The reaction conditions typically involve the use of 3’-phosphoadenylyl sulfate as a sulfate donor .

Industrial Production Methods: Industrial production of quercetin 3’-O-sulfate involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3’-O-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

    Oxidation: Quercetin 3’-O-sulfate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles such as thiols or amines under basic conditions.

Major Products Formed: The major products formed from these reactions include various sulfated and non-sulfated metabolites of quercetin, which retain significant antioxidant activity .

Scientific Research Applications

Quercetin 3’-O-sulfate has a wide range of scientific research applications in various fields:

Chemistry:

  • Used as a standard for studying the metabolism of flavonoids.
  • Investigated for its antioxidant properties and radical scavenging activities.

Biology:

  • Studied for its role in cellular signaling pathways and gene expression modulation.
  • Explored for its potential to protect cells from oxidative stress and inflammation.

Medicine:

Industry:

Mechanism of Action

Quercetin 3’-O-sulfate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Quercetin 3’-O-sulfate is unique among its similar compounds due to its specific sulfate conjugation, which influences its biological activity and metabolism. Similar compounds include:

These compounds share similar antioxidant properties but differ in their metabolic pathways and specific biological activities.

Properties

Molecular Formula

C15H10O10S

Molecular Weight

382.3 g/mol

IUPAC Name

[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] hydrogen sulfate

InChI

InChI=1S/C15H10O10S/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-8(17)10(3-6)25-26(21,22)23/h1-5,16-18,20H,(H,21,22,23)

InChI Key

OSCLBBUATYLBQA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OS(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OS(=O)(=O)O)O

Synonyms

quercetin 3'-sulfate
quercetin-3'-sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
Reactant of Route 2
Reactant of Route 2
2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
Reactant of Route 3
2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
Reactant of Route 4
2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
Reactant of Route 5
2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
Reactant of Route 6
2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate

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